Terminal Alkyne Content: Binary Click-Handle Presence vs. Complete Absence in N-Benzoyl and N-Boc Comparators
The target compound bears one terminal alkyne group (C≡CH) at the terminus of the pent-4-ynoyl N-substituent, confirmed by the canonical SMILES string O=C(O)C1OCN(C(=O)CCC#C)C1C=2C=CC=CC2 . The five closest in-class N-acyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid comparators—(4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 949023-16-9), (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 196404-55-4), (4S,5R)-3-acetyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid, (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid, and (4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 143615-03-6)—contain zero terminal alkyne groups . This is a binary (1 vs. 0) differentiation.
| Evidence Dimension | Terminal alkyne count per molecule |
|---|---|
| Target Compound Data | 1 terminal C≡CH (from pent-4-ynoyl N-substituent; SMILES: O=C(O)C1OCN(C(=O)CCC#C)C1C=2C=CC=CC2) |
| Comparator Or Baseline | N-Benzoyl analogue (CAS 949023-16-9): 0; N-Boc analogue (CAS 196404-55-4): 0; N-acetyl analogue: 0; N-benzoyl-2,2-dimethyl analogue: 0; N-Boc-2,2-dimethyl analogue (CAS 143615-03-6): 0 |
| Quantified Difference | 1 vs. 0 (binary; alkyne present only in target) |
| Conditions | Structural chemical analysis by canonical SMILES comparison across PubChem and vendor databases |
Why This Matters
A terminal alkyne is the sine qua non for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC); without it, bioconjugation to azide-bearing payloads is chemically impossible, making CAS 500726-13-6 the only member of this scaffold family suitable for click-functionalization workflows.
